4-Cyano-2-nitrophenethyl acetate 4-Cyano-2-nitrophenethyl acetate
Brand Name: Vulcanchem
CAS No.: 134403-89-7
VCID: VC8231258
InChI: InChI=1S/C11H10N2O4/c1-8(14)17-5-4-10-3-2-9(7-12)6-11(10)13(15)16/h2-3,6H,4-5H2,1H3
SMILES: CC(=O)OCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol

4-Cyano-2-nitrophenethyl acetate

CAS No.: 134403-89-7

Cat. No.: VC8231258

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-2-nitrophenethyl acetate - 134403-89-7

Specification

CAS No. 134403-89-7
Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
IUPAC Name 2-(4-cyano-2-nitrophenyl)ethyl acetate
Standard InChI InChI=1S/C11H10N2O4/c1-8(14)17-5-4-10-3-2-9(7-12)6-11(10)13(15)16/h2-3,6H,4-5H2,1H3
Standard InChI Key FITSVJXNYMBUFU-UHFFFAOYSA-N
SMILES CC(=O)OCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Canonical SMILES CC(=O)OCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 2-position with a nitro group and at the 4-position with a cyano-phenethyl acetate moiety. The acetate ester group extends from the phenethyl chain, introducing steric and electronic effects that influence reactivity. Key bond angles and torsional strain arise from the ortho-nitro and para-cyano substituents, which may hinder free rotation around the benzene ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₄
Molar Mass234.21 g/mol
CAS Registry134403-89-7
Functional GroupsNitro, Cyano, Acetate Ester

Synthesis Pathways and Optimization

Nitration of Halogenated Precursors

The synthesis of 4-cyano-2-nitrophenethyl acetate begins with the nitration of 4-substituted halobenzenes using a mixed acid system (concentrated HNO₃/H₂SO₄). This step selectively introduces the nitro group at the ortho position relative to the halogen, yielding intermediates like 2-X-5-substituted nitrobenzene (where X = F, Cl, Br) . For example, nitration of 4-fluorobenzenes produces 2-fluoro-5-nitrobenzene with an 83% yield under controlled temperatures (30–38°C) .

Cyanoalkylation via Nucleophilic Substitution

The nitrohalobenzene intermediate undergoes nucleophilic substitution with methyl cyanoacetate or ethyl cyanoacetate in alkaline conditions. This step replaces the halogen atom with a cyanoalkyl chain, forming 2-nitro-4-substituted benzyl cyanide. The reaction’s efficiency depends on the solvent polarity and excess cyanating agent .

Esterification and Hydrolysis

Reactivity and Functional Group Interactions

Nitro Group Reduction

The nitro group at the 2-position is susceptible to reduction via catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl), forming corresponding amino derivatives. This transformation is critical for generating intermediates in pharmaceutical syntheses, such as analgesics or antimicrobial agents .

Cyano Group Transformations

The cyano group participates in nucleophilic additions, hydrolysis to carboxylic acids, or cyclization reactions. For instance, acid-catalyzed hydrolysis converts the cyano group to a carboxylate, enabling further functionalization .

Ester Hydrolysis Kinetics

The acetate ester hydrolyzes under alkaline conditions (NaOH/EtOH) to form 4-cyano-2-nitrophenethyl alcohol. This reaction follows pseudo-first-order kinetics, with rate constants influenced by solvent polarity and temperature .

Industrial and Research Applications

Pharmaceutical Intermediate

4-Cyano-2-nitrophenethyl acetate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its nitro and cyano groups enable sequential modifications for constructing heterocyclic scaffolds .

Agrochemical Development

The compound’s nitroaromatic structure is leveraged in synthesizing herbicides and insecticides. Derivatives with modified ester groups exhibit enhanced lipid solubility, improving foliar absorption .

Future Directions and Research Gaps

Green Synthesis Methods

Current routes rely on stoichiometric acids and hazardous solvents. Future work could explore:

  • Biocatalytic nitration using engineered nitrotransferases

  • Solvent-free mechanochemical synthesis to reduce waste .

Computational Modeling

Density functional theory (DFT) studies could predict regioselectivity in nitration steps or optimize transition states for cyanoalkylation .

Biomedical Applications

Screening derivatives for anticancer or antiviral activity may unlock new therapeutic candidates, leveraging the nitro group’s role in prodrug activation .

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